molecular formula C22H25N3O5 B12372236 Iav-IN-2

Iav-IN-2

Cat. No.: B12372236
M. Wt: 411.5 g/mol
InChI Key: LPOOMWPGRIVWQW-AJZVJQBLSA-N
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Description

Iav-IN-2 is a compound that has garnered significant attention in recent years due to its potential applications in various scientific fields. This compound is particularly noted for its role in combating influenza A virus (IAV) infections, making it a subject of interest in virology and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iav-IN-2 typically involves a series of organic reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for the efficient production of large quantities of the compound. The process involves rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Iav-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons.

Scientific Research Applications

Iav-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential antiviral properties, particularly against influenza A virus.

    Medicine: Investigated for its potential use in antiviral therapies.

    Industry: Utilized in the production of antiviral drugs and other pharmaceutical products.

Mechanism of Action

The mechanism of action of Iav-IN-2 involves its interaction with specific molecular targets within the influenza A virus. It is believed to inhibit the replication of the virus by interfering with the function of viral proteins. This inhibition is achieved through the binding of this compound to these proteins, thereby preventing the virus from replicating and spreading.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Iav-IN-2 include:

    Oseltamivir: An antiviral medication used to treat and prevent influenza A and B.

    Zanamivir: Another antiviral drug used to treat influenza infections.

    Peramivir: An antiviral agent used for the treatment of influenza.

Uniqueness of this compound

What sets this compound apart from these similar compounds is its unique mechanism of action and its potential for higher efficacy against certain strains of influenza A virus. Additionally, this compound may have fewer side effects and a better safety profile compared to other antiviral drugs.

Conclusion

This compound is a promising compound with significant potential in the fields of chemistry, biology, medicine, and industry. Its unique properties and mechanism of action make it a valuable subject of study for developing new antiviral therapies and understanding the molecular mechanisms of influenza A virus infections.

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

(E)-1-[4-(morpholin-4-yldiazenyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H25N3O5/c1-27-20-14-16(15-21(28-2)22(20)29-3)4-9-19(26)17-5-7-18(8-6-17)23-24-25-10-12-30-13-11-25/h4-9,14-15H,10-13H2,1-3H3/b9-4+,24-23?

InChI Key

LPOOMWPGRIVWQW-AJZVJQBLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)N=NN3CCOCC3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)N=NN3CCOCC3

Origin of Product

United States

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